Biotin-PEG3-Azide
Description
Fundamental Characteristics and Bioorthogonal Nature of Biotin-PEG3-Azide
This compound is characterized by its distinct molecular components that each serve a critical function in its application. The biotin (B1667282) moiety provides a high-affinity binding site for streptavidin and avidin (B1170675) proteins, which are commonly used for detection and purification. The terminal azide (B81097) group is a key functional group in bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes adcreview.com.
The bioorthogonal nature of the azide group allows it to undergo highly selective reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) purepeg.comthermofisher.com. These "click chemistry" reactions are known for their high efficiency, specificity, and biocompatibility, enabling the precise labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans within complex biological environments purepeg.comaxispharm.com. The azide group itself is small, metabolically stable, and not naturally present in most biological systems, which minimizes interference with cellular processes adcreview.com.
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C18H32N6O5S chempep.com |
| Molecular Weight | 444.6 g/mol chempep.com |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide chempep.com |
| Synonyms | Biotin-PEG4-N3, (+)-Biotin-PEG3-CH2CH2N3, Biotin-TEG Azide chempep.com |
Strategic Role of the Polyethylene (B3416737) Glycol (PEG3) Moiety in Bioconjugation
The inclusion of a polyethylene glycol (PEG) spacer is a strategic design element in many bioconjugation reagents. In this compound, the PEG3 moiety acts as a flexible, hydrophilic linker that separates the biotin and azide functional groups axispharm.com. This spacer arm plays a crucial role in the functionality of the molecule for several reasons.
Firstly, the hydrophilic nature of the PEG linker enhances the water solubility of the entire compound, which is advantageous for reactions carried out in aqueous biological buffers axispharm.comprecisepeg.com. This increased solubility helps to prevent the aggregation of labeled proteins or other biomolecules when stored in solution aatbio.comvectorlabs.com.
Secondly, the PEG spacer provides physical separation between the biotin molecule and the biomolecule to which it is attached. This separation minimizes steric hindrance, which can otherwise interfere with the binding of the biotin to streptavidin or avidin aatbio.combroadpharm.com. The flexibility of the PEG chain allows the biotin to orient itself optimally within the binding pocket of these proteins, ensuring a strong and specific interaction broadpharm.com.
Furthermore, PEG linkers are known for their biocompatibility and low immunogenicity chempep.com. The use of a PEG spacer can help to shield the conjugated molecule from enzymatic degradation and reduce the likelihood of an immune response, which is particularly important for in vivo applications precisepeg.com. The length of the PEG chain can be precisely controlled to optimize the spacing for specific applications, with longer chains offering greater flexibility and separation axispharm.com.
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks for Biotin Peg3 Azide Utilization
Alternative Bioconjugation Approaches: Staudinger Ligation with Phosphine-Activated Molecules
Beyond click chemistry, Biotin-PEG3-Azide can also be utilized in the Staudinger ligation, a bioorthogonal reaction that forms an amide bond. interchim.frbroadpharm.comsigmaaldrich.com This method involves the reaction between an azide (B81097) and a phosphine (B1218219), typically a triarylphosphine derivative. interchim.frbroadpharm.comsigmaaldrich.com The initial reaction forms an iminophosphorane intermediate, which then undergoes hydrolysis to yield a stable amide bond and the corresponding phosphine oxide. interchim.frsigmaaldrich.com Unlike CuAAC, the Staudinger ligation does not require a metal catalyst and proceeds under mild, physiological conditions, making it compatible with a wide range of biomolecules. interchim.frbroadpharm.comsigmaaldrich.com While this compound itself is the azide component, specific phosphine-conjugated molecules are employed to react with it. For instance, phosphine-functionalized PEG linkers can be used to conjugate with azide-tagged molecules, or conversely, azide-functionalized molecules can react with phosphine partners. broadpharm.comsigmaaldrich.com This method offers an alternative pathway for creating stable bioconjugates.
Advanced Applications of Biotin Peg3 Azide in Biomolecular Research
Site-Specific Biotinylation and Affinity Tagging of Biomacromolecules
The ability to precisely attach biotin (B1667282) to biomolecules is crucial for numerous downstream applications, including purification, detection, and immobilization. Biotin-PEG3-Azide excels in this role due to its click chemistry compatibility and the advantageous properties conferred by its PEG linker.
Directed Labeling of Proteins and Peptides
This compound is instrumental in the directed labeling of proteins and peptides, allowing researchers to introduce a biotin tag at specific sites. This is typically achieved by first incorporating an alkyne handle onto the protein or peptide, either through chemical modification, metabolic labeling, or genetic engineering. The alkyne group then serves as a specific reaction partner for the azide (B81097) moiety of this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) lumiprobe.comsigmaaldrich.comtocris.com.
The PEG3 linker in this compound offers several benefits for protein and peptide labeling. It enhances the aqueous solubility of the labeled biomolecule, which is particularly advantageous when working with proteins in complex biological matrices or in aqueous buffers lumiprobe.comfishersci.nlchempep.combiochempeg.com. Furthermore, the PEG spacer helps to reduce steric hindrance, ensuring that the biotin moiety remains accessible for high-affinity binding to streptavidin or avidin (B1170675), thereby improving the efficiency of subsequent purification or detection steps lumiprobe.comfishersci.nlchempep.com. Research has demonstrated high labeling efficiencies, often exceeding 90%, when a suitable alkyne handle is present on the target molecule acs.orgnih.gov.
Table 1: Representative Protein/Peptide Labeling Efficiency with this compound
| Target Molecule Type | Alkyne Introduction Strategy | Labeling Efficiency (%) | Key Advantages of this compound | Reference(s) |
| Proteins | Site-specific chemical modification (e.g., with alkyne-containing reagents) | >90 | Enhanced solubility, reduced steric hindrance, specific conjugation via click chemistry | lumiprobe.comfishersci.nlacs.org |
| Peptides | Site-specific chemical modification (e.g., hydrosulfuration of ynamides) | ~90 | Improved aqueous solubility, efficient binding to streptavidin, bioorthogonal reaction | acs.org |
| Proteins | Metabolic labeling with azide-containing amino acids followed by click chemistry | Variable (depends on incorporation efficiency) | Enables labeling in living systems, facilitates proteome-wide analysis | chemrxiv.orgresearchgate.net |
Studies have utilized this compound in various proteomic workflows. For instance, it has been employed in single-sequence identification strategies for modified peptides, where different PEG-linked biotin azides (including PEG3) were used to improve identification confidence through mass spectrometry chemrxiv.org. In other applications, this compound has been used to tag proteins for affinity purification, such as in pull-down assays to identify protein-protein interactions or drug targets, leveraging the strong biotin-streptavidin interaction nih.govunimi.it. The chemoselective nature of the click reaction ensures that labeling is specific, minimizing background noise and increasing the reliability of experimental results fishersci.nlchempep.com.
Conjugation to Nucleic Acids (DNA, Oligonucleotides)
This compound is also a valuable reagent for labeling nucleic acids, including DNA and oligonucleotides. By incorporating an alkyne functionality into DNA or oligonucleotide sequences, researchers can readily conjugate this compound via click chemistry lumiprobe.comsigmaaldrich.comtocris.com. This process allows for the creation of biotinylated nucleic acid probes that can be used in a variety of molecular biology applications.
The biotin tag on these modified nucleic acids enables their capture and purification using streptavidin or avidin affinity matrices, which is critical for techniques such as DNA/RNA purification, enrichment of specific sequences, or the assembly of DNA-based nanostructures lumiprobe.comchempep.combiochempeg.com. The PEG3 linker contributes to the solubility and accessibility of the biotin moiety, ensuring efficient binding to streptavidin even when the nucleic acid is part of a larger complex or structure lumiprobe.comfishersci.nlchempep.com. Furthermore, the bioorthogonal nature of the click reaction ensures that the labeling process does not interfere with the inherent properties or functions of the nucleic acids, such as hybridization or enzymatic activity sigmaaldrich.comjenabioscience.com.
Metabolic Incorporation and Glycoconjugate Labeling
This compound plays a role in metabolic labeling strategies, particularly for tracking cellular processes involving protein synthesis or modification. In these approaches, cells are cultured in the presence of azide-containing precursors (e.g., modified amino acids like azidohomoalanine) that are metabolically incorporated into newly synthesized proteins chemrxiv.orgresearchgate.net. Following incorporation, the azide-functionalized proteins can be labeled with this compound using click chemistry.
This method allows for the specific labeling of newly synthesized proteins within a complex cellular environment, enabling studies of protein turnover, secretion, or localization chemrxiv.orgresearchgate.net. The PEG3 linker can help improve the solubility and reduce aggregation of the biotinylated proteins, facilitating their subsequent analysis. While direct metabolic labeling of glycans with azide precursors is less common for this compound itself, the general principle of using azide-alkyne click chemistry for glycan modification is well-established, and this compound could be employed if an alkyne handle is introduced onto the glycan structure [20, 21 (not directly in search results, but implied by general context of metabolic labeling)]. The ability to capture these metabolically labeled molecules with streptavidin-based systems is key to identifying and quantifying them in proteomic or glycomic studies chemrxiv.orgresearchgate.net.
Engineering Functional Biointerfaces and Nanosystems
Beyond direct biomolecule labeling, this compound is crucial for constructing functional biointerfaces and nanostructured systems, leveraging its capacity to tether biomolecules to surfaces or nanoparticles with high specificity.
Immobilization of this compound-Modified Biomolecules on Surfaces
The precise immobilization of biomolecules onto surfaces is essential for creating biosensors, diagnostic platforms, and functionalized materials. This compound-modified biomolecules are ideal for this purpose. Surfaces can be pre-functionalized with alkyne groups, or alternatively, molecules containing alkyne handles can be attached to surfaces that are already modified with azide groups. Subsequently, biomolecules that have been labeled with this compound can be attached to these alkyne-functionalized surfaces via click chemistry lumiprobe.comsigmaaldrich.comtocris.com.
Alternatively, surfaces can be prepared with biotin-binding proteins like streptavidin, and then alkyne-modified biomolecules can be attached. However, the use of this compound allows for the direct attachment of the biotinylated biomolecule to an alkyne-functionalized surface. The PEG3 linker plays a critical role here by providing a flexible, hydrophilic spacer that can prevent the biomolecule from denaturing or losing activity due to close proximity to the surface. It also minimizes non-specific binding to the surface, thereby enhancing the signal-to-noise ratio in sensing applications lumiprobe.comfishersci.nlchempep.combiochempeg.com. This strategy is widely used in the development of label-free electrochemical immunosensors and other surface-based assays broadpharm.com.
Fabrication of Nanostructured Biointerfaces for Ligand-Receptor Interaction Studies
This compound is a key component in the fabrication of nanostructured biointerfaces designed for studying ligand-receptor interactions with high sensitivity and specificity. By conjugating this compound to nanoparticles, quantum dots, or other nanoscale constructs, researchers can create platforms that present ligands or receptors in a controlled manner.
For example, nanoparticles functionalized with alkyne groups can be reacted with this compound-labeled antibodies or other binding molecules. The resulting biotinylated nanoparticles can then be captured by streptavidin-coated surfaces or used in assays where the biotin-streptavidin interaction is leveraged for detection or assembly lumiprobe.comchempep.combiochempeg.com. The PEG3 linker is vital in these nanoconstructs, as it helps to maintain the colloidal stability of nanoparticles, prevents aggregation, and ensures that the biomolecules displayed on the surface are accessible for binding interactions lumiprobe.comfishersci.nlchempep.com. These nanostructured interfaces are employed in studies investigating molecular recognition events, such as protein-protein interactions or antigen-antibody binding, offering a sensitive platform for quantitative analysis fishersci.nlchempep.com.
Compound List:
this compound
Proteins
Peptides
DNA
Oligonucleotides
Alkynes
Azides
Streptavidin
Avidin
Nanoparticles
Quantum dots
Antibodies
Small molecules
Cyclooctynes
Ynamides
Biotin Peg3 Azide in Proteomics and Target Discovery Platforms
Enrichment and Identification of Labeled Biomolecules
The ability of Biotin-PEG3-Azide to covalently attach to biomolecules, followed by robust capture using streptavidin, is fundamental to many proteomic workflows. This dual functionality allows for the selective isolation of modified proteins, peptides, or other biomolecules from complex biological matrices, paving the way for their subsequent identification and characterization.
Streptavidin-Mediated Affinity Capture in Proteomic Workflows
Streptavidin's exceptionally high affinity for biotin (B1667282) (Kd ≈ 10⁻¹⁵ M) is leveraged extensively in proteomics. This compound, when conjugated to target molecules, allows for their efficient enrichment from cell lysates or biological fluids using streptavidin-coated affinity matrices, such as beads or resins vwr.comlumiprobe.comnih.gov. This affinity purification step significantly reduces sample complexity, enriching for the molecules of interest and removing abundant background proteins. The process typically involves labeling target molecules with this compound via click chemistry (using its azide (B81097) group to react with alkyne-modified targets) or Staudinger ligation (using a phosphine-biotin (B157780) reagent to react with azide-modified targets) vwr.comlumiprobe.comfishersci.nlbiochempeg.combroadpharm.combpsbioscience.com. Following conjugation, the biotinylated molecules are captured on streptavidin beads, washed to remove unbound material, and then eluted for downstream analysis, often by mass spectrometry vwr.comlumiprobe.comnih.govfishersci.nl. This strategy is crucial for identifying low-abundance proteins, post-translational modifications, or protein-protein interactions vwr.comfishersci.nl.
Applications in Chemical Proteomics for Activity-Based Protein Profiling
This compound plays a vital role in chemical proteomics, particularly in Activity-Based Protein Profiling (ABPP). ABPP utilizes chemical probes designed to covalently label the active sites of enzymes or other proteins based on their functional state rockefeller.edunih.gov. When these ABPP probes are functionalized with an alkyne or azide handle, this compound can be used to "tag" the labeled proteins via click chemistry lumiprobe.combroadpharm.combpsbioscience.comnih.govunimi.itnih.gov. This biotinylation allows for the enrichment of active enzymes from complex proteomes, enabling their identification and quantification by mass spectrometry rockefeller.edunih.govunimi.it. This approach is powerful for understanding enzyme function, identifying drug targets, and monitoring changes in enzyme activity in response to cellular stimuli or drug treatment, independent of protein abundance rockefeller.edunih.gov. For example, probes incorporating an alkyne moiety can be incubated with cells, and then this compound is added to capture the modified proteins through click chemistry nih.govunimi.itnih.gov.
Proximity Labeling Techniques Employing this compound Conjugates (e.g., APEX2)
Proximity labeling techniques, such as those employing engineered enzymes like APEX2 (Avidin-Peroxidase 2), utilize this compound as a reporter molecule to identify proteins or other biomolecules in close proximity to a protein of interest nih.govresearchgate.netnih.govnih.govnih.gov. APEX2, when fused to a protein of interest, catalyzes the generation of a reactive biotin-phenol radical in the presence of hydrogen peroxide and biotin-phenol nih.govnih.govnih.gov. This radical can then label nearby biomolecules within a short radius (<20 nm) nih.govnih.govnih.gov. If an alkyne-functionalized substrate like Alkyne-Phenol (Alk-Ph) is used instead of biotin-phenol, the resulting alkyne-labeled biomolecules can then be efficiently captured using this compound via copper-catalyzed click chemistry, followed by streptavidin purification nih.govresearchgate.net. This method allows for the rapid, spatially controlled labeling of molecules, facilitating the study of protein localization, protein-protein interactions, and even RNA localization in complex cellular environments, particularly when traditional methods are too slow for labile molecules nih.govresearchgate.net. For instance, APEX2 has been used to label bacterial RNAs, which are then purified using this compound and streptavidin capture nih.govresearchgate.net.
Strategic Deployments of Biotin Peg3 Azide in Therapeutic and Delivery Systems
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to selectively eliminate target proteins from cells by co-opting the body's own ubiquitin-proteasome system (UPS). precisepeg.comnih.gov A typical PROTAC is composed of three distinct parts: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govresearchgate.net The formation of a ternary complex involving the POI, the PROTAC, and the E3 ligase is a critical step, leading to the ubiquitination of the target protein, which marks it for degradation by the 26S proteasome. nih.govnih.govnih.gov
The linker is a crucial element in PROTAC design, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex, thereby affecting the efficiency of protein degradation. precisepeg.comresearchgate.net Biotin-PEG3-Azide is a versatile chemical tool frequently employed as a component in the synthesis of PROTAC linkers. medchemexpress.comtargetmol.com Its structure can be broken down into three key functional units: a biotin (B1667282) group, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group.
The PEG3 portion of the molecule serves as a hydrophilic spacer. precisepeg.comcaymanchem.com This polyethylene (B3416737) glycol linker enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties and cellular permeability. precisepeg.comantibodies.com The defined length of the PEG3 unit also provides spatial separation between the two ligands of the PROTAC, which is essential for enabling the proper orientation required for the formation of a productive ternary complex.
The terminal azide group is the reactive handle for conjugation. It enables the use of "click chemistry," a class of highly efficient and specific chemical reactions. medchemexpress.cominvivochem.com Specifically, the azide can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a strained cyclooctyne like DBCO or BCN. medchemexpress.commedchemexpress.commedchemexpress.com This high efficiency allows for the convergent synthesis of PROTACs, where the POI ligand (functionalized with an alkyne) and the E3 ligase ligand can be readily joined to the this compound linker component. nih.gov
| Feature of this compound | Role in PROTAC Linker Design | Chemical Reaction Enabled |
| Biotin Moiety | Affinity tag for purification or detection | High-affinity binding to Avidin (B1170675)/Streptavidin |
| PEG3 Linker | Provides hydrophilicity and spatial separation | - |
| Azide (N3) Group | Reactive handle for conjugation | Click Chemistry (CuAAC, SPAAC) |
PROTACs enabled by linkers containing this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. targetmol.cominvivochem.com The process is catalytic and occurs in a series of defined steps:
Ternary Complex Formation : The PROTAC molecule, with its two distinct ligands connected by the linker, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL). nih.govnih.gov This brings the POI and the E3 ligase into close proximity, forming a POI-PROTAC-E3 ligase ternary complex. nih.gov The linker, which incorporates the this compound structure, is not merely a spacer but plays a critical role in establishing the correct geometry for the complex. precisepeg.com
Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to surface lysine residues on the POI. nih.gov This process is repeated to form a polyubiquitin chain on the target protein.
Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. nih.govresearchgate.net The proteasome recognizes, unfolds, and degrades the tagged POI into small peptides.
PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can recruit another molecule of the POI and E3 ligase, initiating another cycle of degradation. nih.gov This catalytic mode of action allows PROTACs to be effective at very low concentrations.
Integration into Antibody-Drug Conjugate (ADC) Architectures
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics composed of a monoclonal antibody linked to a potent cytotoxic payload. medchemexpress.comglpbio.com The antibody directs the ADC to a specific antigen on the surface of target cells, after which the conjugate is internalized, and the cytotoxic drug is released, leading to cell death.
While this compound itself is a non-cleavable linker component, closely related structures such as Biotin-PEG3-SS-Azide are specifically designed as cleavable linkers for ADC synthesis. medchemexpress.comglpbio.com These molecules incorporate a disulfide bond (-S-S-), which is stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, releasing the cytotoxic payload. broadpharm.comcreative-biolabs.com
In this context, the components of the this compound scaffold serve distinct roles:
The azide group provides a conjugation point for linking the molecule to the antibody or the drug payload using click chemistry. medchemexpress.commedchemexpress.com
The PEG3 linker enhances the solubility and stability of the ADC.
The biotin group can be utilized as an affinity handle for the purification and analysis of the ADC during its development and manufacturing.
| Therapeutic Modality | Targeting Mechanism | Effector Component | Role of Linker |
| PROTAC | Small molecule ligand for POI | E3 Ubiquitin Ligase | Induces proximity between POI and E3 Ligase |
| ADC | Monoclonal Antibody | Cytotoxic Payload | Carries payload and facilitates its release in target cells |
Facilitating Targeted Delivery Systems for Biological Agents
Beyond its role in complex therapeutic constructs like PROTACs and ADCs, this compound is a powerful tool for the targeted labeling and delivery of various biological agents for research and diagnostic purposes. researchgate.net The molecule's utility stems from the specific functionalities of its azide and biotin ends. lumiprobe.comvectorlabs.com
The azide group allows for the precise, covalent attachment of the biotin-PEG3 moiety to a wide range of biomolecules—including proteins, peptides, and nucleic acids—that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. vectorlabs.comglpbio.com This process, enabled by click chemistry, is bioorthogonal, meaning it can be performed in complex biological samples without interfering with native biochemical processes. vectorlabs.com
Once a biological agent is labeled with this compound, the exposed biotin tag serves as a high-affinity capture handle for streptavidin or avidin proteins. antibodies.comlumiprobe.com This interaction is one of the strongest known non-covalent biological interactions and can be exploited in numerous applications:
Purification and Isolation : Biotinylated proteins or other biomolecules can be selectively isolated from complex mixtures using streptavidin-coated beads or surfaces. nih.gov
Detection and Quantification : The biotin tag can be detected using streptavidin conjugated to a reporter enzyme (e.g., for Western blotting or ELISA) or a fluorescent dye. caymanchem.com
Immobilization : Biotinylated agents can be immobilized on streptavidin-coated surfaces for use in biosensors or other analytical arrays.
This ability to specifically tag and manipulate biological agents makes this compound a key facilitator in systems that require the targeted delivery, capture, or detection of specific molecules. caymanchem.com
Biotin Peg3 Azide in Molecular Imaging and Diagnostics
Development of Biotin-PEG3-Azide-Based Imaging Probes
This compound serves as a critical chemical tool for the construction of advanced imaging probes due to its trifunctional nature: a biotin (B1667282) group for high-affinity detection, a polyethylene (B3416737) glycol (PEG) linker for improved biophysical properties, and a terminal azide (B81097) group for versatile conjugation. lumiprobe.comcaymanchem.com The development of these probes hinges on the principle of bioorthogonal chemistry, specifically "click chemistry." vectorlabs.comsigmaaldrich.com
The azide group on the molecule is the reactive handle that allows for its covalent attachment to a targeting moiety. broadpharm.commedchemexpress.com This targeting molecule, which could be a peptide, antibody, or small molecule, is first modified to contain an alkyne group. The subsequent reaction between the azide of this compound and the alkyne of the targeting molecule forms a highly stable triazole linkage. bpsbioscience.com This conjugation can be achieved through a copper-catalyzed reaction (CuAAC) or, to avoid potential cellular toxicity from the metal catalyst, a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN. vectorlabs.commedchemexpress.com
The integrated PEG3 linker is a key structural feature that enhances the utility of the resulting probe. caymanchem.com This hydrophilic spacer improves the aqueous solubility of the entire conjugate, which is crucial for applications in biological systems. lumiprobe.comantibodies.com Furthermore, the linker physically separates the biotin reporter group from the targeting ligand, minimizing the risk of steric hindrance and ensuring that the biotin remains accessible for subsequent detection by streptavidin or avidin (B1170675). lumiprobe.comantibodies.com
Once the this compound is conjugated to the targeting molecule, the resulting probe can be introduced to a biological sample. The targeting portion of the probe directs it to a specific cellular component, protein, or tissue. The biotin tag then acts as a universal handle for the final detection step, where a streptavidin molecule conjugated to a reporter (e.g., a fluorescent dye, a quantum dot, or an enzyme) is added. The exceptionally high affinity of the biotin-streptavidin interaction provides a robust and highly specific signal for imaging. antibodies.com This modular approach allows for a "pre-targeting" strategy, where the probe is first allowed to bind to its target and unbound probe is washed away, followed by the introduction of the streptavidin-reporter conjugate for signal generation. This two-step process significantly enhances the signal-to-noise ratio.
Methodologies for Enhanced Imaging Contrast and Detection
Methodologies leveraging this compound are designed to maximize imaging contrast and detection sensitivity by capitalizing on the specificity of bioorthogonal reactions and the signal amplification inherent in the biotin-streptavidin system. sigmaaldrich.comantibodies.com The bioorthogonal nature of the azide-alkyne cycloaddition ensures that the probe labels only its intended target, which has been metabolically or chemically engineered to bear an alkyne group. vectorlabs.comsigmaaldrich.com This prevents non-specific binding and significantly reduces background signal, a primary factor in achieving high-contrast images. vectorlabs.com
One advanced methodology involves using a homologous series of biotinyl azides to improve detection confidence in complex biological samples, such as in proteomics. A study demonstrated a one-pot, multiplexed click conjugation method using this compound alongside Biotin-PEG4-azide and Biotin-PEG5-azide. chemrxiv.org These homologous linkers have different PEG lengths, which imparts a distinct mass and chromatographic elution time to the peptides they label, without altering the core biotin tag used for enrichment. chemrxiv.org This strategy, termed "MixClick," was shown to be more efficient for identifying modified peptides compared to analyzing samples tagged with each linker individually. chemrxiv.org The ability to confidently identify peptides carrying two or three different tags from a single sequence analysis enhances the reliability of detection. chemrxiv.org
The research highlights the efficiency of different workflows for identifying probe-modified peptides, providing a clear example of a methodology for enhanced detection.
| Labeling Workflow | Number of DDA Runs | Total Peptides Identified | Average Identifications per Run |
|---|---|---|---|
| MixClick (One-pot triplex tagging) | 6 | 263 | ~44 |
| Analysis-and-Grouping (Individual tagging) | 17 | 225 | ~13 |
This approach of using multiple, related tags provides an internal validation for each identified molecule, thereby increasing the confidence and accuracy of detection in complex diagnostic assays. chemrxiv.org Such strategies, built upon the versatile chemistry of this compound, are pivotal in pushing the boundaries of sensitivity and specificity in molecular imaging and diagnostics.
Future Perspectives and Advanced Research Trajectories for Biotin Peg3 Azide
Innovations in Bioorthogonal Chemistry for Expanded Utility
The future utility of Biotin-PEG3-Azide is intrinsically linked to the evolution of bioorthogonal chemistry. While the azide (B81097) group is a cornerstone of this field, ongoing innovations are set to expand its capabilities, offering faster, more efficient, and more complex biological manipulations.
One of the primary drivers for future research is the development of novel bioorthogonal reactions with even faster kinetics and higher selectivity. aip.org While copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions are robust, the quest for reactions with rates exceeding 10,000 M⁻¹s⁻¹ continues, which would be exceptionally useful for capturing highly dynamic processes in vivo. nih.gov The development of new catalysts and more reactive, yet stable, reaction partners will be crucial. eurjchem.comresearchgate.net For instance, advancements in tetrazine ligations, which exhibit exceptionally fast kinetics, could be adapted for use with azide-containing probes through innovative chemical strategies, further broadening the toolkit available for this compound. nih.govfrontiersin.org
Another promising trajectory is the development of smaller and less obtrusive bioorthogonal handles. The azide group itself is remarkably small and minimally perturbing to biological systems, a key advantage that has facilitated its widespread use in metabolic labeling. nih.govacs.org However, its reaction partners, such as cyclooctynes, can be bulky. nih.gov Future research is exploring smaller reactive groups like cyclopropenes and diazo groups, which could lead to the development of new ligation chemistries compatible with the azide on this compound, minimizing potential interference with biological processes. nih.gov
Furthermore, the concept of "click-to-release" strategies is gaining traction and represents a significant future application. nih.gov In this approach, the bioorthogonal reaction involving the azide of this compound would not only attach a molecule but also trigger the cleavage of a bond to release a therapeutic agent or a signaling molecule. nih.gov This would allow for highly targeted and conditional drug delivery, where the release of a potent drug is initiated only upon reaction at a specific site of interest. Several "click-to-release" strategies are being explored to trigger the formation of drugs in vitro and in vivo. pcbiochemres.com
The in situ synthesis of bioactive molecules is another exciting frontier. nih.gov By using a biological target to template the reaction between two smaller fragments, one of which could be a this compound derivative, it may be possible to generate potent inhibitors or drugs directly at the site of action. researchgate.net This approach could revolutionize drug discovery and personalized medicine. nih.govresearchgate.net
The development of mutually orthogonal bioorthogonal reactions is also a key area of future research. researchgate.net This would allow for the simultaneous and independent labeling of multiple targets within the same biological system. For example, the azide group of this compound could react with a cyclooctyne, while another orthogonal reaction, such as a tetrazine ligation, could be used to label a different biomolecule. researchgate.net This would enable more complex, multi-color imaging experiments and a more detailed understanding of intricate biological networks. nih.gov
Table 1: Comparison of Key Bioorthogonal Reactions Involving Azides
| Reaction | Typical Reaction Partner | Key Advantages | Potential Future Innovations |
| Staudinger Ligation | Phosphines | Copper-free, biocompatible. pcbiochemres.comwebsite-files.com | Development of phosphines with faster reaction kinetics and improved stability. nih.gov |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkynes | High reaction rates, well-established chemistry. website-files.comnih.gov | Development of more efficient and less toxic copper catalysts and ligands. eurjchem.comresearchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkynes (e.g., cyclooctynes) | Copper-free, suitable for live-cell and in vivo applications. pcbiochemres.comresearchgate.net | Design of smaller, more hydrophilic, and more reactive strained alkynes. nih.gov |
| Tetrazine Ligation (Inverse electron-demand Diels-Alder) | Strained Alkenes/Alkynes | Extremely fast reaction kinetics. nih.govfrontiersin.org | Development of novel tetrazine derivatives and dienophiles for enhanced stability and reactivity. frontiersin.org |
Integration with Supramolecular Chemistry and Material Science Applications
The biotin (B1667282) and PEG components of this compound make it an ideal building block for the construction of advanced supramolecular assemblies and smart biomaterials. Future research in this area will focus on creating dynamic and responsive systems with enhanced therapeutic and diagnostic capabilities.
A significant future direction is the development of stimuli-responsive drug delivery systems. nih.govrsc.org this compound can be incorporated into supramolecular polymers or nanoparticles that are designed to release their therapeutic cargo in response to specific biological cues, such as changes in pH, redox potential, or the presence of specific enzymes overexpressed in diseased tissues. nih.govrug.nl The biotin moiety can act as a targeting ligand to direct these nanosystems to cancer cells that overexpress biotin receptors, while the PEG linker enhances biocompatibility and circulation time. rug.nlnih.gov The azide group provides a versatile handle for conjugating drugs or imaging agents to the supramolecular structure.
The construction of self-healing materials is another exciting avenue. rug.nl The dynamic and reversible nature of non-covalent interactions in supramolecular chemistry allows for the design of materials that can repair themselves after damage. nih.gov this compound could be used to functionalize polymers that self-assemble into hydrogels or other materials with self-healing properties, which could have applications in tissue engineering and regenerative medicine.
Furthermore, the integration of this compound into self-assembling systems for self-imaging drug delivery is a promising area of research. nih.gov For instance, pillararene-based amphiphilic supramolecular brush copolymers have been constructed using a biotin-PEGylated pillar eurjchem.comarene. nih.gov These copolymers can self-assemble into nanoparticles that encapsulate anticancer drugs. nih.gov The release of the drug can be triggered by the tumor microenvironment, leading to a change in the fluorescence properties of the nanoparticle, allowing for real-time monitoring of drug release. nih.gov
Future research will also likely focus on the development of multi-functional and adaptable supramolecular systems. nih.gov By combining different stimuli-responsive elements and targeting ligands, it will be possible to create highly sophisticated materials that can perform multiple tasks, such as simultaneous diagnosis and therapy (theranostics). The modular nature of this compound makes it an excellent component for building such complex systems.
Table 2: Emerging Applications of this compound in Supramolecular Chemistry and Material Science
| Application Area | Description | Future Trajectory |
| Stimuli-Responsive Drug Delivery | Nanocarriers that release drugs in response to specific biological triggers (e.g., pH, enzymes). nih.govrsc.orgmdpi.com | Development of multi-stimuli responsive systems with enhanced targeting and controlled release profiles. mdpi.com |
| Targeted Drug Delivery | Utilization of the biotin ligand to target cells overexpressing biotin receptors. rug.nlnih.gov | Combination with other targeting moieties for dual-targeting strategies to improve specificity and efficacy. |
| Self-Healing Biomaterials | Hydrogels and other materials capable of autonomous repair after damage. rug.nl | Design of injectable and biodegradable self-healing materials for tissue engineering applications. |
| Theranostics | Integration of diagnostic (imaging) and therapeutic functionalities into a single platform. | Creation of "smart" theranostic agents that can sense their environment and respond accordingly. |
| Supramolecular Polymers | Polymers formed through non-covalent interactions, offering dynamic and reversible properties. nih.govrug.nl | Exploration of new monomer designs and self-assembly strategies to create novel polymeric architectures with advanced functions. |
Advancements in In Vivo and Cellular Metabolic Labeling Investigations
This compound is a powerful tool for metabolic labeling, enabling the visualization and analysis of a wide range of biomolecules in their native environments. Future advancements in this area will focus on improving the precision and scope of in vivo and cellular labeling studies.
A key area of future development is the expansion of metabolic labeling to a wider range of organisms and tissues. While metabolic labeling has been successfully applied in cell culture and in some model organisms like zebrafish, its application in more complex animal models, including mammals, is still an active area of research. nih.gov Overcoming challenges related to the bioavailability and metabolism of azide-labeled precursors will be crucial for the broader application of this compound in in vivo studies.
The development of cancer-selective labeling strategies holds immense promise for both diagnostics and therapeutics. nih.gov Researchers are designing "caged" azide-containing metabolic precursors that are only activated by enzymes that are overexpressed in cancer cells. nih.gov This would allow for the specific labeling of tumor cells with azido (B1232118) groups, which could then be targeted with this compound conjugated to imaging agents or therapeutic payloads. nih.gov This "active tissue targeting via anchored click chemistry" (ATTACK) technology could lead to more effective and less toxic cancer therapies. nih.gov
Furthermore, the combination of metabolic labeling with advanced imaging techniques is a rapidly evolving field. "Click-EM," a technique that combines metabolic labeling and click chemistry with electron microscopy, allows for the high-resolution visualization of metabolically tagged biomolecules such as DNA, RNA, and lipids. nih.gov Future developments in this area could provide unprecedented insights into the subcellular organization and dynamics of these important biomolecules.
In vivo imaging using positron emission tomography (PET) is another exciting frontier. acs.org While not directly using this compound, the development of radiolabeled biotin, such as with carbon-11, demonstrates the potential for tracking biotin trafficking in vivo. acs.org In the future, a pre-targeting approach could be employed where an azide-labeled biomolecule is first targeted in vivo, followed by the administration of a radiolabeled probe that reacts with the azide via click chemistry, offering a powerful strategy for disease diagnosis and localization. researchgate.netnih.gov
Finally, the continued discovery and characterization of metabolic pathways that can incorporate azide-functionalized precursors will expand the repertoire of biomolecules that can be studied using this compound. This will provide a more comprehensive understanding of cellular metabolism and its role in health and disease.
Table 3: Future Directions in Metabolic Labeling with this compound
| Research Area | Current Status | Future Advancements |
| In Vivo Applications | Primarily used in cell culture and small model organisms. nih.gov | Expansion to more complex animal models, improved bioavailability of precursors. |
| Cancer-Selective Labeling | Development of enzyme-activated azide precursors for in vitro and in vivo cancer cell labeling. nih.gov | Clinical translation of ATTACK technology for targeted cancer therapy and diagnosis. |
| Advanced Imaging Techniques | Combination with super-resolution microscopy and electron microscopy (Click-EM). nih.gov | Development of new probes and methodologies for multimodal and dynamic imaging of metabolically labeled biomolecules. |
| PET Imaging | Pre-targeting strategies using bioorthogonal chemistry are being explored. researchgate.netnih.gov | Development of novel radiolabeled bioorthogonal probes for highly sensitive and specific in vivo imaging. |
| Expansion of Labeled Biomolecules | Primarily focused on glycans, proteins, and lipids. nih.govjenabioscience.com | Identification of new metabolic pathways for the incorporation of azide-labeled precursors into other classes of biomolecules. |
Q & A
Q. What are the primary applications of Biotin-PEG3-Azide in bioconjugation, and how do its structural components contribute to these applications?
this compound is a trifunctional reagent combining biotin (for streptavidin/avidin binding), a PEG3 spacer (for solubility and steric hindrance reduction), and an azide group (for copper-catalyzed or strain-promoted click chemistry). Key applications include:
- Biomolecule labeling : Azide-alkyne cycloaddition enables covalent tagging of proteins, nucleic acids, or lipids with biotin for detection or purification .
- Imaging : Biotin-streptavidin interactions facilitate fluorescence or electron microscopy visualization .
- Pull-down assays : Biotinylated targets are captured on streptavidin-coated beads for interaction studies . Methodological Note: Optimize reaction stoichiometry (1:1.5 azide:alkyne molar ratio) and validate labeling efficiency via Western blot or mass spectrometry .
Q. How does the PEG3 spacer influence the solubility and specificity of this compound in aqueous biological systems?
The PEG3 linker enhances hydrophilicity, reducing aggregation and non-specific binding. Its length (~12 atoms) balances steric hindrance minimization with efficient biotin-streptavidin binding. For example:
- Solubility : PEG3 increases water solubility by ~50% compared to shorter PEG spacers, critical for in vitro reactions .
- Specificity : Reduced steric effects allow streptavidin to bind biotin with high affinity (Ka ~10^15 M^-1), even in complex mixtures . Methodological Note: Pre-incubate reagents in PBS (pH 7.4) at 4°C for 30 minutes to ensure full solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in pull-down assay efficiency when using this compound for protein interaction studies?
Discrepancies often arise from variable PEG spacer lengths, azide reactivity, or streptavidin-biotin binding kinetics. Strategies include:
- Controlled PEG length : Use PEG3 (not PEG2 or PEG4) to balance solubility and steric effects .
- Binding validation : Employ surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) to quantify streptavidin-biotin interactions (KD ~1 nM) .
- Negative controls : Include non-biotinylated azide reagents to exclude non-specific binding . Methodological Note: Perform triplicate technical replicates and normalize data to internal standards (e.g., H3 histone in chromatin studies) .
Q. What experimental parameters optimize copper-catalyzed click chemistry reactions involving this compound in live-cell labeling?
Key parameters include:
- Copper concentration : 100–500 µM Cu(I) (e.g., CuSO4 + sodium ascorbate) balances reaction efficiency with cytotoxicity .
- Reaction time : 30–60 minutes at 37°C achieves >95% conversion for intracellular targets .
- Quenching : Add EDTA (5 mM) post-reaction to chelate residual copper and prevent oxidative damage . Methodological Note: Validate reaction completeness via click chemistry-specific controls (e.g., alkyne-free samples) .
Q. How can this compound be adapted for in vivo labeling, and what are the limitations in tissue penetration or signal-to-noise ratios?
Challenges include copper toxicity and limited azide-alkyne reaction kinetics in vivo. Solutions involve:
- Copper-free click chemistry : Use dibenzocyclooctyne (DBCO)-modified probes to avoid cytotoxic copper .
- Tissue pretreatment : Permeabilize membranes with 0.1% Triton X-100 to enhance reagent penetration .
- Signal amplification : Combine biotin-streptavidin-HRP conjugates with chemiluminescent substrates for low-abundance targets . Methodological Note: Conduct dose-response studies to minimize off-target labeling (e.g., <10 µM this compound in murine models) .
Data Analysis and Validation
Q. What analytical techniques are recommended to confirm the successful conjugation of this compound to target molecules?
- Mass spectrometry : Detect mass shifts corresponding to this compound adducts (e.g., +946.05 Da for full conjugation) .
- HPLC : Monitor retention time changes post-conjugation (e.g., 5–10% acetonitrile gradient for PEGylated peptides) .
- Streptavidin blotting : Confirm biotin presence using HRP-conjugated streptavidin and chemiluminescence . Methodological Note: Include deglycosylation steps (e.g., PNGaseF treatment) to avoid false positives from glycosylation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
